4-Cyclopentylphenol

Übersicht

Beschreibung

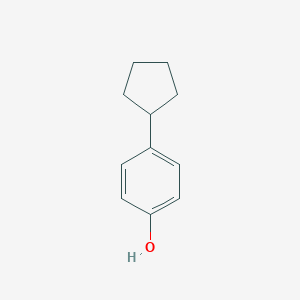

4-Cyclopentylphenol is an organic compound with the molecular formula C11H14O It consists of a phenol group substituted with a cyclopentyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Cyclopentylphenol can be synthesized through the alkylation of phenol with cyclopentanol. One common method involves the use of montmorillonite K-10 as a catalyst at 120°C for 12 hours . This reaction yields this compound with a moderate yield.

Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming cyclopentylquinone derivatives.

Reduction: Reduction of this compound can lead to the formation of cyclopentylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Cyclopentylquinone derivatives.

Reduction: Cyclopentylcyclohexanol.

Substitution: Various substituted phenols depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Applications

4-Cyclopentylphenol has been identified as a substrate for various enzymes, particularly within the vanillyl alcohol oxidase (VAO) family. These enzymes are crucial for the oxidative bioconversion of phenolic compounds, which can lead to the production of valuable chemicals.

Enzyme Specificity and Activity

Research indicates that this compound exhibits high conversion yields when processed by specific oxidases. For instance, the enzyme Gc4EO from Gulosibacter chungangensis demonstrated significant activity towards 4-alkylphenols, including this compound, achieving conversion rates between 50% to 99% across various substrates . The substrate specificity was evaluated using high-performance liquid chromatography (HPLC), confirming its potential in enzymatic reactions .

Oxidation Reactions

The oxidation of this compound can lead to the formation of various products, including alkenes and other functionalized phenolic compounds. This reaction pathway is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block.

Synthesis of Polyvinylphenol

One application involves the conversion of this compound into polyvinylphenol, a polymer with applications in coatings and adhesives. The biocatalytic oxidation process can be optimized to enhance yield and selectivity for this transformation .

Production of Fine Chemicals

The compound can also be utilized in synthesizing fine chemicals through selective functionalization. Its reactivity allows for modifications that can lead to products with specific properties tailored for industrial applications .

Environmental Applications

The biodegradation potential of this compound has been explored in environmental microbiology. Certain microbial strains can metabolize this compound, indicating its potential role in bioremediation strategies aimed at detoxifying phenolic pollutants in contaminated environments .

Table 1: Enzyme Activity on this compound

| Enzyme | Conversion Rate (%) | Reaction Type | References |

|---|---|---|---|

| Gc4EO | 50-99 | Oxidative Bioconversion | |

| VAO | Variable | Phenolic Compound Oxidation | |

| CYPs | High | Oxyfunctionalization |

Case Study: Biocatalytic Conversion of this compound

In a study focusing on the enzyme Gc4EO, researchers conducted small-scale conversions using varying concentrations of this compound. The results indicated that Gc4EO not only effectively converted this substrate but also showed promise for further applications in industrial biocatalysis due to its broad substrate range and high catalytic efficiency .

Wirkmechanismus

The mechanism of action of 4-Cyclopentylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The phenolic group allows it to participate in hydrogen bonding and other interactions, influencing its biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Cyclohexylphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

4-Tert-butylphenol: Contains a tert-butyl group at the para position.

4-Phenylphenol: Features a phenyl group at the para position.

Uniqueness: 4-Cyclopentylphenol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds.

Biologische Aktivität

4-Cyclopentylphenol is an organic compound with the molecular formula CHO, characterized by a phenolic group substituted with a cyclopentyl group at the para position. This compound has garnered attention due to its potential biological activities, particularly in enzymatic reactions and interactions with biological systems.

1. Enzymatic Activity

Recent studies have identified This compound as a substrate for flavin-dependent enzymes, specifically vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). These enzymes catalyze the oxidation of phenolic compounds, and this compound has shown promising reactivity.

1.1 Kinetic Parameters

The kinetic activity of this compound was evaluated using various enzyme variants. The His-VAO variant exhibited a conversion rate of 3.9 s , making it one of the most efficiently converted substrates alongside eugenol and chavicol . In another study, Gc4EO, a newly characterized oxidase from Gulosibacter chungangensis, demonstrated high catalytic efficiency with this compound, indicating its potential for biocatalytic applications in the oxidative bioconversion of phenolic compounds .

| Enzyme | Substrate | Conversion Rate (s) | Notes |

|---|---|---|---|

| His-VAO | This compound | 3.9 | High efficiency compared to other substrates |

| Gc4EO | This compound | Not specified | High specificity towards para-substituted phenols |

2.1 Interaction with Biological Systems

This compound's phenolic structure allows it to interact with various biological receptors and enzymes, potentially altering their activity. Its role as a substrate for VAO and EUGO suggests that it may influence metabolic pathways involving phenolic compounds.

3.1 Case Study on Substrate Specificity

A screening assay developed for VAO and EUGO revealed that this compound is effectively converted into 4-(1-cyclopenten-1-yl)phenol, highlighting its utility as a substrate in biocatalytic processes . The assay confirmed nearly complete conversion (>99%) after two hours of reaction time.

3.2 Comparative Studies

Comparative studies have shown that while this compound is efficiently processed by VAO and EUGO, other linear 4-alkylphenols do not exhibit similar enzymatic activity. This specificity underscores the unique properties of cyclic alkyl substituents in enhancing enzyme-substrate interactions .

Eigenschaften

IUPAC Name |

4-cyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBKPVVDUBFDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164874 | |

| Record name | Phenol, 4-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-83-8 | |

| Record name | Phenol, 4-cyclopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1518-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you tell me about the enzymatic activity of 4-cyclopentylphenol, particularly with flavin-dependent enzymes?

A1: Research indicates that this compound is a newly discovered substrate for both vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). [] These enzymes are flavin-dependent para-phenol oxidases, meaning they utilize a flavin cofactor to catalyze the oxidation of phenolic compounds with a para substituent. While the exact mechanism of interaction between this compound and these enzymes hasn't been elucidated in the provided research, its acceptance as a substrate suggests it can bind to the enzyme active site and undergo oxidation. This finding expands the known substrate range of VAO and EUGO and might have implications for biocatalytic applications, particularly in converting lignin-derived aromatic monomers. [] Further research is needed to fully characterize the kinetic parameters and understand the detailed mechanism of this enzymatic reaction.

Q2: Is there a way to differentiate this compound from its isomers?

A2: Yes, thin-layer chromatography (TLC) offers a method to separate this compound from its isomers, 2-cyclopentylphenol and 3-cyclopentylphenol. [] This technique relies on the differing affinities of the isomers for the stationary and mobile phases within the TLC system, leading to distinct separation patterns. This separation is particularly useful for analytical purposes, especially for detecting and quantifying the presence of the 3- and 4- isomers within a sample of 2-cyclopentylphenol, even at low concentrations (0.1%). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.